Isonixine; Nixyn
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Overview
Description
Isonixin is a pharmaceutical compound primarily used for the treatment of inflammation and pain associated with musculoskeletal and joint disorders . It falls under the category of nonsteroidal anti-inflammatory drugs (NSAIDs) and is known for its effectiveness in alleviating moderate to severe pain and reducing inflammation .
Preparation Methods
The synthesis of Isonixin involves specific chemical reactions and conditions. One common method includes the activation of isoniazid with diethoxymethyl acetate, followed by condensation with appropriate anilines . Another method involves the activation of substituted anilines by diethoxymethyl acetate and subsequent condensation with isoniazid . Industrial production methods often involve large-scale synthesis using similar reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Isonixin undergoes various chemical reactions, including:
Oxidation: Isonixin can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in Isonixin, leading to the formation of new compounds.
Common reagents used in these reactions include diethoxymethyl acetate, anilines, and various catalysts. The major products formed from these reactions are derivatives of Isonixin with modified chemical properties .
Scientific Research Applications
Isonixin has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methods.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
Isonixin operates primarily by inhibiting the activity of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes are crucial in the biosynthesis of prostaglandins, which mediate inflammation and pain. By blocking COX activity, Isonixin reduces the production of prostaglandins, thereby alleviating pain and decreasing inflammation . Additionally, Isonixin modulates the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), further mitigating the inflammatory response .
Comparison with Similar Compounds
Isonixin is compared with other NSAIDs, such as ibuprofen and naproxen. One of the distinguishing features of Isonixin is its higher selectivity for COX-2 compared to COX-1 . This selectivity reduces gastrointestinal side effects commonly associated with non-selective NSAIDs. Similar compounds include:
Ibuprofen: A widely used NSAID with non-selective inhibition of COX-1 and COX-2.
Naproxen: Another NSAID with similar uses but different pharmacokinetic properties.
Celecoxib: A selective COX-2 inhibitor, similar to Isonixin, but with different chemical structure and properties.
Isonixin’s unique dual-action mechanism and higher COX-2 selectivity make it a promising candidate for treating chronic pain and inflammation with fewer side effects .
Properties
Molecular Formula |
C14H14N2O2 |
---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-oxo-3H-pyridine-3-carboxamide |
InChI |
InChI=1S/C14H14N2O2/c1-9-5-3-6-10(2)12(9)16-14(18)11-7-4-8-15-13(11)17/h3-8,11H,1-2H3,(H,16,18) |
InChI Key |
SJPMUIUVIBYFIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2C=CC=NC2=O |
Origin of Product |
United States |
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